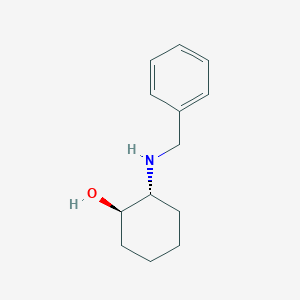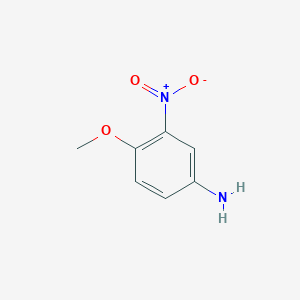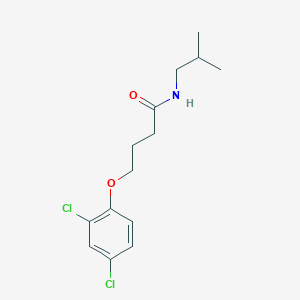
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (PTP) is an organic compound that belongs to the family of heterocyclic compounds. It is an aromatic aldehyde with a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. PTP is a colorless solid that has a melting point of 61-63 °C and a boiling point of 265-266 °C. It is soluble in water, methanol, ethanol, and acetone. PTP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities : This compound was used as a synthon for synthesizing new thiazole and pyrazoline heterocycles, which exhibited antimicrobial, antioxidant, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012). Similarly, its derivatives showed significant antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Anticonvulsant and Analgesic Studies : Pyrazole analogues derived from 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde demonstrated potent anticonvulsant and analgesic activities in vivo (Viveka et al., 2015).
Anti-Inflammatory Activity : Derivatives of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde showed significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).
Synthesis of Novel Heterocycles : This compound served as a precursor in the synthesis of novel heterocycles, which are important for various medicinal applications (Baashen et al., 2017).
Molecular Hybrid Synthesis for Apoptosis Induction : It was used in the multicomponent synthesis of molecular hybrids containing pyrazole and thiazole, which showed apoptosis-inducing ability in biological assays (Kumar et al., 2017).
Synthesis and Characterization of Pyrazole Derivatives : The compound was utilized in the synthesis and testing of pyrazole derivatives for anti-inflammatory and analgesic activities (Selvam et al., 2011).
Antimicrobial Agents Synthesis : It was involved in the synthesis of new antimicrobial agents, demonstrating a broad spectrum of activities (Bhat et al., 2016).
Propiedades
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFEBGVPKLCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347332 | |
| Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
210825-11-9 | |
| Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)











